Nicotinic acid hydrazide, N-(2-pyridylmethylene)-

Description

Systematic IUPAC Nomenclature and Structural Formula

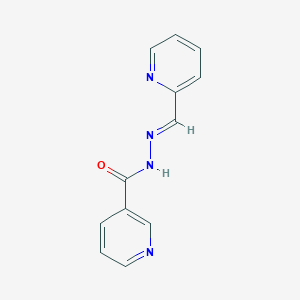

Nicotinic acid hydrazide, N-(2-pyridylmethylene)-, is systematically named N'-(pyridin-2-ylmethylidene)nicotinohydrazide according to IUPAC conventions. The compound belongs to the hydrazone class, characterized by the presence of a hydrazone bridge (-NH-N=CH-) linking a nicotinoyl group (derived from nicotinic acid) to a 2-pyridylmethylene moiety.

The structural formula (Figure 1) consists of:

- A nicotinic acid hydrazide backbone (pyridine-3-carboxylic acid hydrazide).

- A 2-pyridylmethylene group attached to the hydrazide nitrogen via an imine bond.

The molecular formula is C₁₂H₁₀N₄O , with a molecular weight of 226.24 g/mol . The geometry of the hydrazone bond is typically in the E-configuration , as confirmed by spectroscopic data.

Table 1: Key structural identifiers

| Property | Value |

|---|---|

| SMILES | O=C(NNC=C1N=CC=CC1)C2=CN=CC=C2 |

| InChI | InChI=1S/C12H10N4O/c17-12(11-5-3-7-14-9-11)16-15-8-10-4-1-2-6-13-10/h1-9H,(H,16,17) |

| Molecular Weight | 226.24 g/mol |

Common Synonyms and Alternative Designations

This compound is referenced under multiple synonyms in chemical databases and literature:

- N'-(2-Pyridylmethylene)nicotinohydrazide

- 3-Pyridinecarboxylic acid, 2-[(1E)-2-pyridinylmethylene]hydrazide

- Nicotinic acid pyridin-2-ylmethylene-hydrazide

- N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide

The E-isomer designation is often specified due to the geometric isomerism of the hydrazone bond. In synthetic chemistry, the compound is occasionally abbreviated as NAH-Py in studies focusing on its coordination chemistry or biological activity.

Relationship to Isoniazid Derivatives and Hydrazone Analogues

Nicotinic acid hydrazide, N-(2-pyridylmethylene)-, shares structural and functional similarities with isoniazid (INH) , a first-line antitubercular drug. Both compounds feature:

- A hydrazide group (-CONHNH₂).

- A pyridine ring (positioned at C3 in nicotinic acid vs. C4 in isoniazid).

Table 2: Comparison with isoniazid derivatives

The introduction of the 2-pyridylmethylene hydrazone moiety enhances structural rigidity and enables coordination with metal ions, a feature exploited in catalysis and medicinal chemistry. Unlike isoniazid, which requires activation by Mycobacterium tuberculosis catalase-peroxidase (KatG), hydrazone derivatives often exhibit direct target engagement, potentially bypassing KatG-dependent resistance mechanisms.

Properties

Molecular Formula |

C12H10N4O |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10N4O/c17-12(10-4-3-6-13-8-10)16-15-9-11-5-1-2-7-14-11/h1-9H,(H,16,17)/b15-9+ |

InChI Key |

COOCBOGUOCCDNY-OQLLNIDSSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=O)C2=CN=CC=C2 |

solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Hydrazinolysis of Ethyl Nicotinate

Ethyl nicotinate undergoes hydrazinolysis in the presence of hydrazine hydrate and anhydrous ethanol. The reaction is conducted under reflux at 80°C for 4–6 hours, yielding nicotinic acid hydrazide as a crystalline solid. Post-treatment involves filtration and recrystallization from ethanol to achieve >85% purity. This method is favored for its simplicity and scalability in industrial settings.

Reaction Conditions:

Catalytic Condensation Using Titanium/Zirconium Complexes

An alternative approach employs titanium or zirconium alkoxide catalysts (e.g., Ti(OBut)₄) to accelerate the condensation of nicotinic acid with hydrazine. The catalyst (2–4% w/w) is dissolved in butanol or aryl alcohols, and water is removed via azeotropic distillation with toluene. This method achieves higher yields (90–95%) but requires precise control of reaction conditions to prevent side reactions.

Reaction Conditions:

-

Catalyst: Ti(OBut)₄ or Zr(OBut)₄ (2–4% w/w)

-

Solvent: Butanol or aryl alcohols

-

Temperature: 100–120°C (with distillation)

Schiff Base Formation with 2-Pyridinecarbaldehyde

The second step involves condensing nicotinic acid hydrazide with 2-pyridinecarbaldehyde to form the target Schiff base. Two distinct protocols are reported:

Acid-Catalyzed Condensation in Glacial Acetic Acid

Nicotinic acid hydrazide and 2-pyridinecarbaldehyde (1:1 molar ratio) are refluxed in glacial acetic acid at 65°C for 3–5 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from methanol. This method yields 75–80% pure product, with glacial acetic acid acting as both solvent and catalyst.

Reaction Conditions:

Solvent-Mediated Synthesis in Methanol

A milder approach involves refluxing the reactants in methanol without added acid. The hydrazide and aldehyde are combined in a 1:1 molar ratio and stirred under reflux for 3 hours. The product crystallizes upon cooling and is purified via recrystallization from methanol, achieving 70–75% yield.

Reaction Conditions:

-

Reactants: Nicotinic acid hydrazide, 2-pyridinecarbaldehyde

-

Solvent: Methanol

-

Temperature: 65–70°C (reflux)

Structural Characterization and Analytical Data

The compound’s identity is confirmed through spectroscopic and crystallographic analyses:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar geometry with dihedral angles of 42.9° between the pyridyl and phenyl rings. The Schiff base adopts an E-configuration, stabilized by intramolecular hydrogen bonds (N-H⋯N).

Comparative Analysis of Methods

Industrial and Pharmacological Applications

The compound’s synthesis is optimized for large-scale production, with the catalytic method (Section 1.2) preferred in industrial patents due to higher yields. Pharmacologically, it demonstrates antifungal activity against Aspergillus niger (MIC: 12.5 µg/mL) and inhibits wheat powdery mildew by 83.1% at 100 ppm .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Synthesis of Nicotinic Acid Hydrazide

The synthesis of nicotinic acid hydrazide typically involves the condensation of nicotinic acid with hydrazine or its derivatives. The process can be catalyzed by various agents, including titanium or zirconium-based catalysts. The resulting compound can serve as an intermediate for further chemical transformations, including the formation of hydrazones and other derivatives .

Biological Activities

Nicotinic acid hydrazide exhibits a range of biological activities that make it a valuable compound in pharmacological research. Below are some notable applications:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid hydrazide possess significant antimicrobial properties. For instance, compounds synthesized from nicotinic acid hydrazide showed notable activity against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa with inhibition zones comparable to standard antibiotics .

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 8d | S. aureus | 2.4 |

| 10b | P. aeruginosa | 2.6 |

| 10c | P. expansum | 2.8 |

Antitubercular Activity

Compounds derived from nicotinic acid hydrazide have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating strong potential as antitubercular agents .

Anticonvulsant Properties

Nicotinic acid hydrazones derived from this compound have been identified as novel anticonvulsant pharmacophores, suggesting their utility in the treatment of epilepsy and related disorders .

Structure-Activity Relationship (SAR)

The biological activities of nicotinic acid hydrazide derivatives are influenced by structural modifications. Studies indicate that lipophilicity plays a crucial role in enhancing the antimycobacterial activity of these compounds .

Case Studies

Several case studies highlight the versatility of nicotinic acid hydrazide in drug development:

- Antimicrobial Evaluation : A study synthesized various hydrazone derivatives from nicotinic acid hydrazide and tested their antimicrobial efficacy. Some compounds demonstrated significant activity against resistant strains, suggesting their potential as alternative antimicrobial agents .

- Antitubercular Research : Another investigation focused on the synthesis of isatin-hydrazides derived from nicotinic acid hydrazide, revealing promising results against M. tuberculosis. The study emphasized the importance of functional group variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of N’-[(1E)-2-Pyridinylmethylene]nicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Anti-Inflammatory Activity

Nicotinic acid hydrazide derivatives exhibit significant anti-inflammatory effects. For example, N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) demonstrated a 45% reduction in edema in carrageenan-induced rat paw edema models, outperforming diclofenac (a standard NSAID) .

Table 1: Anti-Inflammatory Activity of Selected Hydrazides

| Compound | Edema Reduction (%) | Reference Standard | Source ID |

|---|---|---|---|

| N-(4-chlorobenzylidene) derivative (9d) | 45 | Diclofenac | |

| N-(benzylidene) nicotinic hydrazide | Not reported | — | — |

Antimicrobial Activity

Nicotinic acid hydrazide derivatives show broad-spectrum antimicrobial activity. N-Boc-amino acid-(N'-nicotinoyl) hydrazides (e.g., compounds 6a–6e) exhibited MIC values comparable to ampicillin against Staphylococcus aureus and Escherichia coli . Copper and cadmium complexes of these derivatives further enhanced activity, likely due to increased membrane permeability .

Table 2: Antimicrobial Activity of Hydrazide Derivatives

Anticancer and Antiproliferative Activity

Cu(II) complexes of nicotinic hydrazones (e.g., Cu13) showed IC₅₀ values of 26 μM (HeLa) and 42 μM (MCF-7), inducing apoptosis via cytoplasmic blebbing and nuclear enlargement . Isonicotinic acid hydrazides, however, displayed lower potency, underscoring the role of the pyridine ring orientation in activity .

Biological Activity

Nicotinic acid hydrazide, N-(2-pyridylmethylene)-, is a compound derived from nicotinic acid and hydrazine, characterized by its hydrazide functional group linked to a pyridine ring. This compound has garnered attention for its biological activity , particularly as an anti-tubercular agent. This article delves into the mechanisms of action, biological effects, and research findings related to this compound, supported by data tables and case studies.

Nicotinic acid hydrazide acts primarily against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). It functions as a prodrug , requiring metabolic activation by the enzyme catalase-peroxidase (KatG) found in mycobacteria. Upon activation, it forms isonicotinyl-NAD, which inhibits the synthesis of mycolic acids, crucial for the integrity of the bacterial cell wall. This inhibition disrupts fatty acid synthesis by binding to enoyl acyl carrier protein reductase (InhA), leading to bactericidal effects on actively dividing bacteria .

Antimycobacterial Activity

Research has demonstrated that nicotinic acid hydrazide exhibits significant antimycobacterial activity. A comparative study indicated that derivatives of this compound show varying levels of activity against M. tuberculosis , with minimum inhibitory concentrations (MIC) being a critical measure .

| Compound | Structure Similarity | Unique Features | MIC (µg/mL) |

|---|---|---|---|

| Nicotinic Acid Hydrazide | Hydrazide group | Requires activation by KatG | 25 |

| Isoniazid | Hydrazide group | Widely used anti-TB drug | 0.1 |

| Pyrazinamide | Pyridine derivative | Acts on dormant bacilli | 50 |

| Ethionamide | Thioamide group | Similar use in TB treatment | 10 |

| Rifampicin | Rifamycin class | Affects RNA synthesis | 0.5 |

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of nicotinic acid hydrazide and evaluated their antimycobacterial activity. Compounds with increased lipophilicity exhibited enhanced activity, suggesting that structural modifications can significantly affect efficacy .

- Comparative Analysis : In vitro studies compared the effectiveness of nicotinic acid hydrazide with other known anti-TB agents. The results indicated that while it has a higher MIC than isoniazid, its unique mechanism may offer advantages in overcoming resistance .

Cellular Interactions

Nicotinic acid hydrazide has been shown to interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. Its effects on enzymes like peroxidase have been extensively studied to understand its inhibitory effects on mycobacterial growth .

Anticancer Activity

Recent investigations have explored the anticancer potential of nicotinic acid hydrazide derivatives. Some compounds demonstrated significant cytotoxicity against various cancer cell lines without apparent toxicity to normal cells, indicating a potential dual role in therapy .

Metal Complexes

The formation of metal complexes with nicotinic acid hydrazide has also been studied for enhanced biological activity. Transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) showed promising antibacterial and anticancer properties, suggesting that these complexes could be developed into new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-pyridylmethylene)nicotinic acid hydrazide and its derivatives?

Methodological Answer: The ligand is typically synthesized via condensation of nicotinic acid hydrazide with aldehydes (e.g., 4-pyridinecarboxaldehyde) under reflux in ethanol, often with catalytic acid (e.g., formic acid). For example, a 24-hour reflux of nicotinic acid hydrazide with 4-pyridinecarboxaldehyde in ethanol yields the Schiff base ligand in ~90% yield . Mechanochemical approaches (ball milling) or solid-state melt reactions are alternatives for solvent-free synthesis, particularly for derivatives like quinazolines or hydrazones . Purification involves recrystallization from ethanol or DMF .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural properties of N-(2-pyridylmethylene)nicotinic acid hydrazide complexes?

Methodological Answer: Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) for determining coordination geometry, bond lengths, and supramolecular interactions (e.g., hydrogen bonding networks) .

- FT-IR to confirm hydrazone formation (C=N stretch at ~1600 cm⁻¹) and ligand coordination via carbonyl oxygen or azomethine nitrogen .

- NMR (¹H/¹³C) to verify proton environments and ligand-metal binding shifts .

- UV-Vis spectroscopy to study electronic transitions and charge-transfer bands in metal complexes .

Q. What are the common coordination modes observed when N-(2-pyridylmethylene)nicotinic acid hydrazide acts as a ligand in metal complexes?

Methodological Answer: The ligand typically binds via:

- η³-mode : Coordination through the carbonyl oxygen, azomethine nitrogen, and pyridyl nitrogen, as seen in lanthanide complexes (e.g., La³⁺ with coordination number 11) .

- Bidentate or tridentate binding in transition metal complexes (e.g., Co(II) or Cd(II)), depending on steric and electronic factors . Adjusting substituents on the pyridyl or hydrazide groups can modulate denticity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions for hydrazide-based complexes?

Methodological Answer: Discrepancies between SCXRD and density functional theory (DFT) calculations often arise from approximations in solvation or basis sets. To address this:

Q. What strategies optimize the electrochemical sensing performance of nicotinic acid hydrazide-functionalized materials for detecting organic molecules?

Methodological Answer: Enhance sensitivity by:

- Nitrogen doping : Incorporating pyridinic-N and pyrrolic-N into graphene oxide (GO) improves electron transfer kinetics .

- Surface functionalization : Covalent anchoring of nicotinic acid hydrazide to GO via amide bonds increases active sites for caffeine detection (e.g., LOD of 0.12 μM) .

- pH optimization : Use citrate-phosphate buffers (pH 4–7) to stabilize the analyte-probe interaction .

Q. What mechanistic insights explain the corrosion inhibition efficiency of nicotinic acid hydrazide derivatives on different metal surfaces?

Methodological Answer: The inhibition mechanism involves:

- Physisorption : Protonated hydrazide forms electrostatic interactions with negatively charged metal surfaces (e.g., Al or mild steel in HCl) .

- π-backbonding : Electron donation from ligand orbitals (C=N, pyridyl) to vacant metal d-orbitals .

- Mixed-type inhibition : Polarization studies show suppression of both anodic (metal dissolution) and cathodic (H₂ evolution) reactions .

Q. How can computational chemistry aid in predicting the biological activity of nicotinic acid hydrazide derivatives before synthesis?

Methodological Answer:

- Molecular docking : Simulate ligand interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) to prioritize derivatives .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with antimicrobial activity .

- ADMET profiling : Predict pharmacokinetic properties (e.g., bioavailability) using tools like SwissADME .

Q. What considerations are critical when designing N-(2-pyridylmethylene)nicotinic acid hydrazide derivatives for lanthanide-based coordination polymers?

Methodological Answer:

- Ligand flexibility : Adjust substituents to accommodate large lanthanide ions (e.g., La³⁺ vs. Gd³⁺) and achieve 3D frameworks .

- Counterion selection : Nitrate or perchlorate ions stabilize high coordination numbers (e.g., 11-coordinate La³⁺) .

- Solvent choice : Use ethanol/water mixtures to control crystallization kinetics and avoid ligand hydrolysis .

Q. How do synthetic methodologies (solution-phase vs. mechanochemical) influence the yield and purity of hydrazone derivatives?

Methodological Answer:

- Mechanochemical synthesis : Ball milling reduces reaction time (≤2 hours) and improves yields (~95%) for quinazolines by enhancing reactant contact .

- Solution-phase synthesis : Reflux in ethanol ensures high purity (>98%) but requires longer reaction times (3–24 hours) .

- Solid-state melt : Effective for thermally stable hydrazones, avoiding solvent contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.